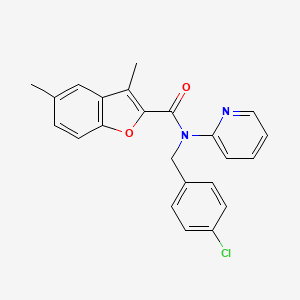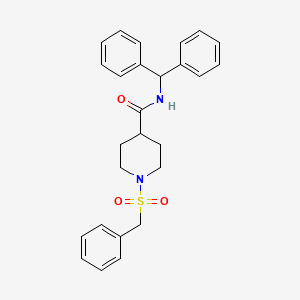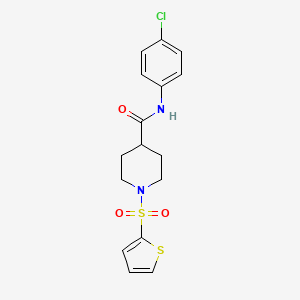![molecular formula C17H18N2O B11348816 2-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B11348816.png)
2-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,3-dimethylphenol with a suitable benzodiazole precursor under specific conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one
- Metaxalone
Uniqueness
2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
2-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-11-6-5-9-15(13(11)3)20-10-16-18-14-8-4-7-12(2)17(14)19-16/h4-9H,10H2,1-3H3,(H,18,19) |
InChIキー |
COPBYGRNFPZHCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OCC2=NC3=C(C=CC=C3N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11348737.png)
![3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11348740.png)
![Ethyl 1-({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11348759.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11348765.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide](/img/structure/B11348766.png)

![Methyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11348773.png)
![N-(4-bromo-2-fluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348778.png)
![ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11348785.png)


![N-benzyl-N-methyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348793.png)

